5-Bromo-2-isopropoxynicotinaldehyde
Description
5-Bromo-2-isopropoxynicotinaldehyde (CAS No. 1289047-61-5) is a substituted nicotinaldehyde derivative featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of approximately 242.07 g/mol. This compound is characterized by its aldehyde functional group, which confers reactivity in nucleophilic addition reactions, and the electron-withdrawing bromine substituent, which influences electronic distribution across the aromatic system. According to Combi-Blocks, it is available at 98% purity (MFCD27975543), making it suitable for synthetic organic chemistry applications, particularly in pharmaceutical intermediates and ligand synthesis .
These features position 5-Bromo-2-isopropoxynicotinaldehyde as a versatile building block in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, where regioselectivity is critical.
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWRVIVXEQHYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216341 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289047-61-5 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289047-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Bromo-2-isopropoxynicotinaldehyde typically involves the bromination of 2-isopropoxynicotinaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is monitored until the desired level of bromination is achieved, followed by purification steps such as recrystallization or column chromatography to isolate the pure product.
Chemical Reactions Analysis
5-Bromo-2-isopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and aldehyde group play crucial roles in these interactions, facilitating binding to active sites or forming covalent bonds with target molecules .
Comparison with Similar Compounds
a) Substituent Effects on Reactivity
- Steric Influence : The isopropoxy group in 5-Bromo-2-isopropoxynicotinaldehyde imposes greater steric hindrance compared to smaller alkoxy groups (e.g., methoxy in 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde), slowing nucleophilic attacks but improving regioselectivity in Pd-catalyzed couplings .
- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitutions to the 4-position. In contrast, 3-Bromo-5-fluoroisonicotinaldehyde’s fluorine atom further increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) at the 2-position .
b) Functional Group Diversity
- Aldehyde vs. Carboxylic Acid : Unlike 5-Bromo-2-chloroisonicotinic acid (a carboxylic acid), 5-Bromo-2-isopropoxynicotinaldehyde’s aldehyde group enables reductive amination or condensation reactions, expanding its utility in heterocycle synthesis .
- Propenal vs. Nicotinaldehyde : 2-Bromo-3-isopropoxypropenal lacks an aromatic ring, rendering it more reactive in cycloadditions but less stable under acidic conditions compared to nicotinaldehyde derivatives .
Biological Activity
5-Bromo-2-isopropoxynicotinaldehyde is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Bromo-2-isopropoxynicotinaldehyde is a derivative of nicotinic aldehyde with notable substitutions that enhance its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 284.15 g/mol. The presence of the bromine atom and the isopropoxy group are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 5-Bromo-2-isopropoxynicotinaldehyde is primarily attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. Additionally, the bromine atom may enhance the compound's lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
Biological Activities
Research has indicated several potential biological activities for 5-Bromo-2-isopropoxynicotinaldehyde:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that 5-Bromo-2-isopropoxynicotinaldehyde may possess anticancer activity, potentially through apoptosis induction in cancer cells. This effect could be mediated by its interaction with specific signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to 5-Bromo-2-isopropoxynicotinaldehyde demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound's effectiveness was attributed to its ability to inhibit bacterial growth by disrupting cell wall synthesis.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that 5-Bromo-2-isopropoxynicotinaldehyde induced apoptosis at micromolar concentrations. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic cells.
- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanistic pathways involved in the anticancer effects of this compound. It was found to activate caspase-3 and caspase-9, key enzymes in the apoptotic pathway, indicating that it triggers programmed cell death in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
